molecular formula C12H15BrO2S B1522058 1-Bromo-4-(cyclohexanesulfonyl)benzene CAS No. 861113-45-3

1-Bromo-4-(cyclohexanesulfonyl)benzene

Cat. No.: B1522058
CAS No.: 861113-45-3
M. Wt: 303.22 g/mol
InChI Key: GEWOENZUQNEWRY-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexanesulfonyl)benzene is a chemical compound with the molecular formula C12H15BrO2S and a molecular weight of 303.22 g/mol. It is also known by its IUPAC name 1-bromo-4-(cyclohexylsulfonyl)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Catalysis and Selectivity in Hydrogenation Processes

Research into the shape effects of platinum nanoparticles on benzene hydrogenation selectivity shows that the structure of catalysts can significantly affect the production of cyclohexane and cyclohexene. Such studies demonstrate the broader application of related benzene derivatives in understanding and improving catalytic selectivity and efficiency in hydrogenation reactions (Bratlie et al., 2007).

Advancements in Separation Techniques

Work on the extractive separation of benzene and cyclohexane using binary mixtures of ionic liquids provides insights into solvent efficiency and selectivity. This research is critical for enhancing liquid-liquid extraction processes in the petrochemical industry, indicating the importance of chemical derivatives in optimizing separation technologies (Salleh et al., 2019).

Nanotechnology and Material Science

The synthesis and properties of all-benzene carbon nanocages highlight the potential of benzene derivatives in creating advanced materials. These nanocages exhibit unique properties, such as high fluorescence quantum yield and significant two-photon absorption cross-section, suggesting the application of related compounds in developing nanomaterials for various technologies (Matsui et al., 2013).

Photophysical Properties and Optoelectronics

The re-evaluation of photophysical properties of 1,4-bis(phenylethynyl)benzene, which behaves conventionally in cyclohexane solutions, indicates the relevance of studying benzene derivatives for their potential applications in optoelectronics and materials science. Understanding these properties is essential for designing molecules with specific optical characteristics (Beeby et al., 2002).

Organic Synthesis and Chemical Reactions

Research on bromoethylsulfonium salt as an annulation agent for synthesizing heterocyclic compounds showcases the role of bromo-substituted compounds in facilitating chemical reactions. Such studies contribute to the development of synthetic methodologies for producing complex organic molecules efficiently (Yar et al., 2009).

Safety and Hazards

Specific safety and hazard information for 1-Bromo-4-(cyclohexanesulfonyl)benzene is not provided in the search results. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-bromo-4-cyclohexylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOENZUQNEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660104
Record name 1-Bromo-4-(cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861113-45-3
Record name 1-Bromo-4-(cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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